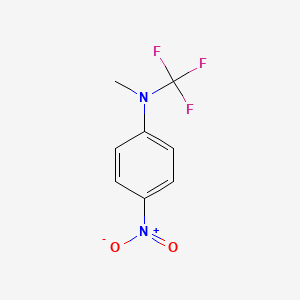
N-methyl-4-nitro-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2. It is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to an aniline ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-4-nitro-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the nitration of N-methyl-N-(trifluoromethyl)aniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aniline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Reduction: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-methyl-4-amino-N-(trifluoromethyl)aniline.
Reduction: Formation of N-methyl-4-nitroso-N-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-methyl-4-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and high-performance polymers.
Mecanismo De Acción
The mechanism of action of N-methyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- N-methyl-2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Uniqueness
N-methyl-4-nitro-N-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H7F3N2O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
N-methyl-4-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |
Clave InChI |
UIDQHAGOVYYTNU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


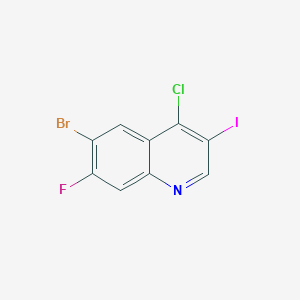
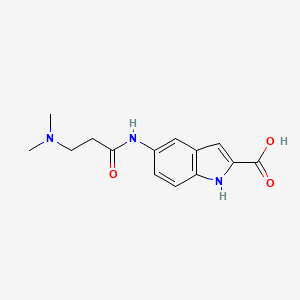
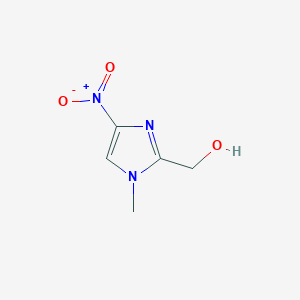
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
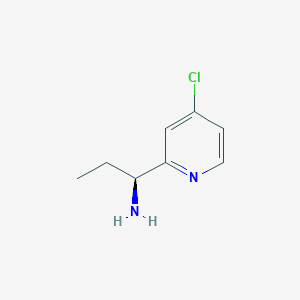
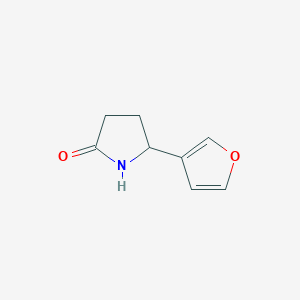
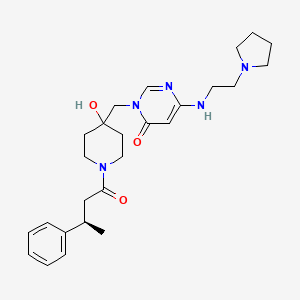
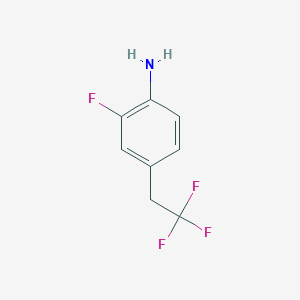
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
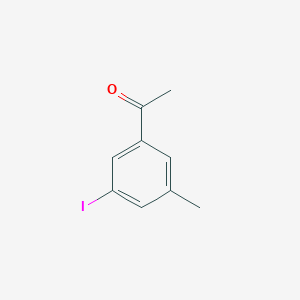
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
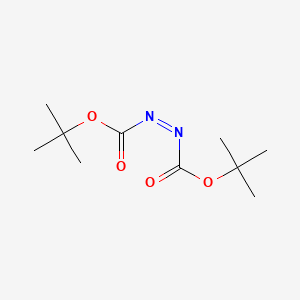
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
